molecular formula C26H24FN3O3 B2685644 N-(4-fluorophenyl)-2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide CAS No. 894552-78-4

N-(4-fluorophenyl)-2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide

Cat. No.: B2685644
CAS No.: 894552-78-4
M. Wt: 445.494
InChI Key: AVVOUURVNRMYOR-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is a common structural motif in many biologically active molecules.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural similarity to known inhibitors.

    Receptor Binding: Potential use in studying receptor-ligand interactions.

Medicine

    Drug Development: The compound’s structure suggests potential as a lead compound in the development of new pharmaceuticals, particularly for targeting neurological or inflammatory diseases.

Industry

    Dyes and Pigments: The quinoline core can be modified to produce various dyes and pigments.

    Agriculture: Potential use in the development of agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester under acidic conditions.

    Methoxylation: Introduction of the methoxy group at the 7-position can be achieved through methylation using dimethyl sulfate or methyl iodide in the presence of a base.

    Aminomethylation: The aminomethyl group is introduced via a Mannich reaction, where the quinoline is reacted with formaldehyde and an amine.

    Acetylation: The final step involves the acetylation of the aminomethylated quinoline with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and aminomethyl groups.

    Reduction: Reduction reactions can target the carbonyl group in the quinoline core.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic or basic conditions.

Major Products

    Oxidation: Products may include quinoline N-oxides or carboxylic acids.

    Reduction: Reduced quinoline derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Mechanism of Action

The mechanism of action for N-(4-fluorophenyl)-2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding, it may mimic or block natural ligands, affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-2-(7-methoxy-3-{[(4-chlorophenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide
  • N-(4-fluorophenyl)-2-(7-methoxy-3-{[(4-ethylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide

Uniqueness

The unique combination of the fluorophenyl, methoxy, and aminomethyl groups in N-(4-fluorophenyl)-2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide provides distinct electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[7-methoxy-3-[(4-methylanilino)methyl]-2-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN3O3/c1-17-3-8-21(9-4-17)28-15-19-13-18-5-12-23(33-2)14-24(18)30(26(19)32)16-25(31)29-22-10-6-20(27)7-11-22/h3-14,28H,15-16H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVOUURVNRMYOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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